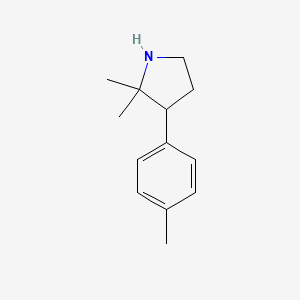

2,2-Dimethyl-3-(p-tolyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYQQNZKSNZVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Control in the Synthesis of 2,2 Dimethyl 3 P Tolyl Pyrrolidine

Enantioselective Synthesis Pathways and Efficiency

The enantioselective synthesis of 2,2-dimethyl-3-(p-tolyl)pyrrolidine involves the creation of a chiral center at the C3 position, leading to the formation of two enantiomers. Achieving high enantiomeric excess (e.e.) is paramount for applications where only one enantiomer exhibits the desired biological activity or chemical property. Various strategies have been developed to this end, including the use of chiral catalysts and auxiliaries.

A notable approach is the "Clip-Cycle" methodology, which involves an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.ukcore.ac.uk This method has proven effective in synthesizing a range of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. core.ac.uk In the context of 2,2-dimethyl substituted pyrrolidines, the use of (R)-TRIP as the chiral phosphoric acid catalyst in cyclohexane (B81311) at 80°C has resulted in a product with a 96:4 enantiomeric ratio (e.r.). core.ac.uk However, switching to a different CPA, (R)-TiPSY, led to a significant drop in both yield and enantioselectivity (20% yield, 76:24 e.r.). core.ac.uk This highlights the critical role of the catalyst structure in achieving high stereocontrol.

The efficiency of these enantioselective pathways is often evaluated based on yield and enantiomeric excess. The table below summarizes the results for the synthesis of a 2,2-dimethylpyrrolidine (B1580570) derivative using different catalysts and conditions, illustrating the sensitivity of the reaction to these parameters.

Table 1: Catalyst and Solvent Effects on the Enantioselective Synthesis of a 2,2-Dimethylpyrrolidine Derivative

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| (R)-TRIP | Cyclohexane | 80 | - | 96:4 |

| (R)-TiPSY | Cyclohexane | 80 | 20 | 76:24 |

| (R)-TRIP | Cyclohexane | 50 | 34 | - |

| (R)-TRIP | DCE | 80 | Lower Yield | - |

| (R)-TRIP | Toluene (B28343) | 80 | Lower Yield | - |

Data sourced from a study on asymmetric 'Clip-Cycle' synthesis of pyrrolidines. core.ac.uk

Asymmetric Induction in Cyclization Reactions

Asymmetric induction is the process by which a chiral element, be it a catalyst, auxiliary, or a pre-existing stereocenter in the substrate, influences the creation of a new stereocenter. In the synthesis of this compound, asymmetric induction during the cyclization step is crucial for establishing the desired absolute stereochemistry.

One of the most powerful methods for achieving this is through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient olefins. rsc.org This approach allows for the construction of highly substituted pyrrolidines with excellent control over both diastereoselectivity and enantioselectivity. rsc.org The use of chiral metal complexes, such as those involving Cu(I)/TF-BiphamPhos, has been shown to be highly effective in this regard. rsc.org

The "Clip-Cycle" strategy also relies heavily on asymmetric induction during the CPA-catalyzed aza-Michael cyclization. core.ac.uk The chiral environment created by the phosphoric acid catalyst directs the intramolecular attack of the amine onto the activated alkene, favoring the formation of one enantiomer over the other. The choice of the thioester activating group has been shown to be critical for the success of this reaction, providing an optimal level of electrophilicity compared to ketones or oxoesters. core.ac.uk

Kinetic Resolution Techniques for Chiral Pyrrolidines

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. The result is the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

In the context of pyrrolidine (B122466) synthesis, kinetic resolution can be applied to racemic precursors to yield enantioenriched chiral pyrrolidines. whiterose.ac.uk For instance, the "Clip-Cycle" methodology has been extended to the kinetic resolution of racemic 2- and 3-substituted cyclization precursors using a chiral phosphoric acid like (R)-TRIP. whiterose.ac.uk By monitoring the reaction to approximately 50% conversion, kinetic resolution has been observed in all cases studied, achieving up to 90% ee and a selectivity factor (s) of 122. whiterose.ac.uk

Another approach involves the deprotonation of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines (related structures to pyrrolidines) with a chiral base system, such as n-butyllithium and sparteine, followed by an electrophilic quench. whiterose.ac.uk This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk This strategy could potentially be adapted for the kinetic resolution of racemic this compound.

Diastereoselective Control and Substrate Scope

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective control refers to the preferential formation of one diastereomer over the others. In the synthesis of this compound, while there is only one stereocenter in the final product, the principles of diastereoselective control are highly relevant in more complex pyrrolidine syntheses and can be influenced by the chosen synthetic route.

For example, in [3+2] cycloaddition reactions, which are commonly used to synthesize pyrrolidines, up to four stereogenic centers can be generated simultaneously. acs.org The diastereoselectivity of these reactions is often controlled by the stereochemistry of the starting materials, such as a chiral dipole precursor or a chiral dipolarophile. acs.org The use of N-tert-butanesulfinyl imines as the chiral auxiliary in these cycloadditions has been shown to effectively induce a specific absolute configuration in the resulting densely substituted pyrrolidines. acs.org

The substrate scope of these diastereoselective reactions is a critical consideration. Research has shown that various substituents on the reactants are tolerated, leading to a wide range of substituted pyrrolidines. For instance, in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a broad scope of substrates has been demonstrated. rsc.org Similarly, the "Clip-Cycle" methodology has been shown to be tolerant of a range of substitutions at the 2- and 3-positions of the pyrrolidine ring, including spirocyclic systems. core.ac.uk

The following table showcases the substrate scope in a diastereoselective synthesis of spirocyclopropanes, which shares mechanistic features with some pyrrolidine syntheses, highlighting the tolerance for various aromatic substituents.

Table 2: Substrate Scope in a Diastereoselective Cycloaddition Reaction

| Entry | R1 | R2 | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Ph | H | 93 | 98:2 |

| 2 | 4-MeC6H4 | H | 93 | 98:2 |

| 3 | 4-MeOC6H4 | H | 95 | 98:2 |

| 4 | 4-FC6H4 | H | 92 | 97:3 |

| 5 | 4-ClC6H4 | H | 96 | 98:2 |

| 6 | 4-BrC6H4 | H | 95 | 98:2 |

| 7 | 3-ClC6H4 | H | 94 | 97:3 |

| 8 | 2-ClC6H4 | H | 90 | >99:1 |

| 9 | 2,4-Cl2C6H3 | H | 99 | >99:1 |

Data adapted from a study on the diastereoselective synthesis of spirocyclopropanes. mdpi.com

Absolute Configuration Determination and Stereochemical Assignment Methodologies

Once a chiral molecule like this compound has been synthesized enantioselectively, it is essential to determine its absolute configuration, i.e., the actual three-dimensional arrangement of its atoms. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography is considered the "gold standard" for determining absolute configuration. bch.roresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If the compound crystallizes and forms a high-quality crystal, X-ray crystallography can provide an unambiguous assignment of the absolute stereochemistry. researchgate.net For complex molecules, this is often the most reliable method.

Vibrational Circular Dichroism (VCD) Spectroscopy is another powerful technique for determining the absolute configuration of chiral molecules in solution. bch.ro VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using computational methods like Density Functional Theory (DFT), the absolute configuration can be assigned. bch.ro This method is particularly useful when obtaining suitable crystals for X-ray analysis is difficult.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents or chiral solvating agents can also be used to determine absolute configuration. By converting the enantiomers into diastereomers through reaction with a chiral reagent, their NMR spectra will differ, allowing for their distinction and, in some cases, the assignment of absolute configuration based on established empirical models. The competing enantioselective conversion (CEC) method is a related technique that can be used to assign the absolute configuration of cyclic amines. nsf.gov

In the context of the "Clip-Cycle" synthesis, the absolute configuration of a synthesized pyrrolidine was determined by converting it into a known compound, allowing for a definitive stereochemical assignment. core.ac.uk This highlights the importance of having well-characterized reference compounds for stereochemical correlation.

Computational and Theoretical Chemistry Insights into 2,2 Dimethyl 3 P Tolyl Pyrrolidine and Pyrrolidine Derivatives

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of chemical reactions involving pyrrolidine (B122466) derivatives. udg.edu By calculating the potential energy surface, researchers can identify transition states, intermediates, and the most probable reaction pathways.

Transition State Characterization and Energetics

DFT calculations are instrumental in characterizing the geometry and energy of transition states, which are critical for understanding reaction kinetics. For instance, in the synthesis of pyrrolidinedione derivatives, DFT has been used to model the cyclization step, revealing that the protonation of the carbonyl group in the lactone ring significantly lowers the activation energy barrier for the formation of the pyrrolidine ring to just 11.9 kJ/mol. scispace.com

In the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations have unveiled the reaction mechanism. udg.edu The rate-determining step was identified as the release of N2 from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, with a calculated activation energy of 17.7 kcal/mol. acs.org This theoretical value aligns with experimental observations where the reaction can proceed at room temperature, albeit with lower yields. acs.org The intrinsic reaction coordinate (IRC) procedure is often employed to confirm that the identified transition state connects the correct reactant and product minima on the potential energy surface. nih.gov

Table 1: Calculated Activation and Reaction Energies for Pyrrolidine Derivative Reactions

| Reaction Step | System | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method |

| Pyrrolidine ring formation | Protonated lactone derivative | 2.8 | - | DFT |

| N2 release | 1,1-diazene intermediate | 17.7 | - | (U)M06-2X-D3/6-311G(d,p) |

| C-C bond cleavage | 1,4-biradical intermediate | 5.5 | - | (U)M06-2X-D3/6-311G(d,p) |

| C-C bond rotation | 1,4-biradical intermediate | - | 0.1 (relative stability) | (U)M06-2X-D3/6-311G(d,p) |

This table provides an interactive summary of the energetic data discussed. Users can sort and filter the data to compare different reaction steps and computational methods.

Prediction of Stereoselectivity and Enantiomeric Ratios

DFT is a powerful tool for predicting the stereochemical outcome of reactions involving chiral pyrrolidine derivatives. By comparing the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the resulting enantiomeric or diastereomeric ratios can be determined.

In the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to form densely substituted pyrrolidines, DFT calculations at the B3LYP level of theory were used to understand the high diastereoselectivity observed. acs.org The calculations revealed a key interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole in the transition state, which dictates the stereochemical outcome. acs.org Similarly, in the Michael addition of amines to β-hydroxyparthenolides, DFT calculations using the B3LYP/6-31G(d,p) method successfully predicted the chemoselectivity and stereospecificity, which were in agreement with experimental findings. researchgate.net

The enantioselective 1,3-dipolar cycloaddition of imino esters and (Z)-nitroalkenes to produce chiral cis-3,4-diaminopyrrolidines has also been studied. nih.gov The use of chiral ligands in conjunction with silver salts directs the stereochemical course of the reaction, and the absolute configuration of the products can be confirmed through a combination of NMR experiments and electronic circular dichroism (ECD), supported by theoretical calculations. nih.govresearchgate.net

Electron Density and Molecular Electrostatic Potential (MEP) Analysis

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the electron density and the molecular electrostatic potential (MEP). frontiersin.org The MEP is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for nucleophilic and electrophilic attack. frontiersin.orguni-muenchen.de

MEP maps are generated by calculating the electrostatic potential at various points on the molecule's electron density surface. uni-muenchen.de The color-coding on these maps, typically ranging from red (most negative potential) to blue (most positive potential), provides a clear guide to the molecule's reactive sites. frontiersin.orgresearchgate.net For instance, in fulleropyrrolidine derivatives, the MEP map shows that the fullerene core has a negative potential, indicating its susceptibility to electrophilic attack, while the addition of electronegative substituents creates negative potentials at the termini, favoring nucleophilic reactions there. researchgate.net In other pyrrolidine derivatives, negative potential regions are often localized over electronegative atoms like oxygen and nitrogen, which act as donor atoms. frontiersin.org

The analysis of Mulliken atomic charges, another output of DFT calculations, complements MEP analysis by quantifying the charge distribution on each atom, offering further insights into the molecule's electronic landscape. frontiersin.org

Advanced Quantum Chemical Calculations for Electronic Structure Analysis

Beyond standard DFT, more advanced quantum chemical methods are employed to obtain a highly accurate description of the electronic structure of pyrrolidine derivatives. These methods are crucial for understanding complex electronic phenomena and for benchmarking the accuracy of more computationally efficient methods. science.gov

Methods such as post-Hartree-Fock (MP2, CC, QCI, and CI) and time-dependent DFT (TD-DFT) provide a more rigorous treatment of electron correlation, which is essential for accurately predicting properties like excitation energies and electronic spectra. acs.orgresearchgate.net For example, TD-DFT has been used to calculate the electronic absorption spectra of (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate. researchgate.net

The development of methods like the Density Matrix Renormalization Group (DMRG) in combination with the Complete Active Space (CAS) model allows for the study of very large and highly correlated systems, which were previously intractable. ims.ac.jp These advanced techniques are critical for investigating the electronic details of photochemical reactions and the properties of novel materials based on pyrrolidine and other heterocyclic structures. ims.ac.jp

Conformational Analysis through Computational Modeling

The biological activity and reactivity of pyrrolidine derivatives are often dictated by their three-dimensional shape. Computational modeling is a powerful tool for exploring the conformational landscape of these molecules, identifying stable conformers, and determining the energy barriers between them.

The pseudorotational process of the pyrrolidine ring and the conformational preference at the N-H position have been extensively studied using a variety of ab initio methods. acs.org These studies have shown that the energy difference between the N-H axial and N-H equatorial conformers is sensitive to the level of theory and the basis set used. acs.org For the parent pyrrolidine, high-level calculations suggest that the N-H equatorial conformer is the most stable. acs.org

For substituted pyrrolidines, such as 2,2-disubstituted and 3,3-disubstituted derivatives, computational studies can predict the preferred conformations and the enantiomeric ratios in asymmetric syntheses. core.ac.uk In the synthesis of furo-fused heteropolycycles, a multi-step computational protocol involving initial conformational searches followed by DFT optimizations at increasing levels of theory (ωB97X-D/6-31G* and ωB97X-V/6-311+G(2df,2p)) is used to identify the most stable conformers of the products. mdpi.com This detailed conformational analysis is crucial for understanding the stereochemical outcomes of complex reactions. unibo.itresearchgate.net

Broader Applications of Pyrrolidine Scaffolds in Modern Organic Synthesis Research

Pyrrolidines as Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

Chiral pyrrolidines have emerged as powerful tools in asymmetric synthesis, acting as both catalysts and auxiliaries to control the stereochemical outcome of chemical reactions. mdpi.comresearchgate.net The pioneering work in this area often utilized readily available pyrrolidine (B122466) derivatives, such as the amino acid (S)-proline, which proved to be an effective organocatalyst for various transformations. The success of proline and its derivatives spurred the design and synthesis of a multitude of structurally diverse pyrrolidine-based organocatalysts. mdpi.com

These catalysts operate through various activation modes, often involving the formation of transient enamines or iminium ions, which then participate in stereoselective bond-forming reactions. mdpi.com The conformational rigidity of the pyrrolidine ring and the defined spatial orientation of its substituents are crucial for achieving high levels of enantioselectivity. mdpi.comnih.gov Modifications to the pyrrolidine scaffold, such as the introduction of bulky groups or additional functional moieties, have been extensively explored to fine-tune the catalyst's reactivity and selectivity for specific applications. mdpi.comresearchgate.net

Beyond their role as organocatalysts, chiral pyrrolidines also serve as effective chiral auxiliaries. In this approach, the pyrrolidine unit is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and recovered. This strategy has been successfully employed in the synthesis of a wide range of enantiomerically enriched compounds. organic-chemistry.org

Pyrrolidine Derivatives as Key Building Blocks for Complex Molecular Architectures

The inherent structural features of the pyrrolidine ring make it an ideal building block for the construction of more elaborate and complex molecules. mdpi.comnih.govresearchgate.netfrontiersin.org Its five-membered ring can be functionalized at various positions, allowing for the introduction of diverse substituents and the creation of multiple stereocenters. researchgate.netresearchgate.net This versatility has been exploited in the synthesis of a wide range of molecular architectures, from natural products to novel pharmaceutical agents. mdpi.comnih.gov

Total Synthesis of Natural Products Bearing Pyrrolidine Cores (e.g., Alkaloids)

A significant number of natural products, particularly alkaloids, feature a pyrrolidine core structure. nih.govresearchgate.netontosight.ai These compounds often exhibit potent biological activities, making them attractive targets for total synthesis. The pyrrolidine scaffold provides a robust framework upon which the remainder of the natural product's structure can be assembled.

Several synthetic strategies have been developed to construct the pyrrolidine ring within the context of a total synthesis. These include:

Ring-closing metathesis: This powerful reaction has been utilized to form the pyrrolidine ring from acyclic precursors. researchgate.net

Intramolecular cycloadditions: 1,3-dipolar cycloadditions involving azomethine ylides are a common method for the stereoselective synthesis of substituted pyrrolidines. mdpi.com

Reductive amination: The cyclization of 1,4-dicarbonyl compounds with amines is a classical yet effective method for pyrrolidine synthesis. mdpi.com

Functionalization of existing pyrrolidines: Starting from readily available chiral pyrrolidine derivatives, such as pyroglutamic acid, allows for the stereocontrolled synthesis of complex alkaloids. acs.org

The successful total synthesis of numerous pyrrolidine-containing alkaloids, such as those belonging to the Aspidosperma and Stemona families, showcases the importance of this heterocyclic scaffold in accessing complex natural product architectures. nih.gov

Pyrrolidine Structures as Precursors in Advanced Drug Design Research

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comnih.govacs.orgresearchgate.net Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. acs.org The three-dimensional nature of the non-planar pyrrolidine ring allows for better exploration of the chemical space compared to flat aromatic rings, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net

Pyrrolidine derivatives are found in a wide range of approved drugs, highlighting their therapeutic importance. frontiersin.orgmdpi.com In drug design, the pyrrolidine scaffold is often used as a starting point for the synthesis of new drug candidates. By systematically modifying the substituents on the pyrrolidine ring, medicinal chemists can optimize the biological activity and physicochemical properties of a lead compound. The ability to introduce chirality through the pyrrolidine core is particularly valuable, as different stereoisomers of a drug can exhibit vastly different pharmacological effects. nih.govresearchgate.net

Innovation in Synthetic Methodologies Enabled by Pyrrolidine Intermediates

The development of new synthetic methods often relies on the unique reactivity of key intermediates. Pyrrolidine derivatives have played a crucial role in enabling innovative synthetic transformations. For instance, the formation of enamines from the reaction of ketones or aldehydes with secondary amines, such as pyrrolidine, is a cornerstone of organocatalysis. These enamine intermediates are nucleophilic and can participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the use of pyrrolidine-based catalysts has facilitated the development of novel asymmetric reactions, providing access to chiral molecules with high enantiomeric purity. researchgate.net The continuous exploration of the reactivity of pyrrolidine intermediates is leading to the discovery of new and more efficient ways to construct complex molecules. Multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, have also benefited from the use of pyrrolidine derivatives, offering atom-economical and environmentally friendly routes to complex heterocyclic structures. researchgate.netresearchgate.net

Emerging Roles in Materials Science and Supramolecular Assemblies

The applications of pyrrolidine scaffolds are expanding beyond traditional organic synthesis and medicinal chemistry into the realm of materials science and supramolecular chemistry. The defined structure and functionalizability of pyrrolidine derivatives make them attractive building blocks for the construction of ordered molecular assemblies. scbt.com

In materials science, pyrrolidine-containing polymers and nanomaterials are being investigated for a variety of applications, including electronics and coatings. scbt.comscbt.com The incorporation of the pyrrolidine moiety can influence the physical and chemical properties of these materials.

In supramolecular chemistry, the ability of pyrrolidines to participate in non-covalent interactions, such as hydrogen bonding, is being exploited to create self-assembled structures. scbt.com For example, chiral pyrrolidine derivatives have been used to construct chiral two-dimensional materials and have been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create chiral porous materials with potential applications in enantioselective separations and asymmetric catalysis. msleelab.org The use of peptide-tetrapyrrole systems, where the peptide component can contain pyrrolidine rings (proline), is another area of active research for creating functional supramolecular structures. mdpi.com The development of supramolecular assemblies at interfaces is another emerging trend with potential applications in biosensors and energy storage. numberanalytics.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-3-(p-tolyl)pyrrolidine?

The compound is typically synthesized via reductive amination or cyclization strategies. For example, reductive amination of a ketone precursor (e.g., 3-(p-tolyl)-2,2-dimethylpropanal) with an appropriate amine under hydrogenation conditions (e.g., Pd/C catalyst in methanol) can yield the pyrrolidine scaffold. Cyclization of γ-amino alcohols using acid catalysis (e.g., HCl in refluxing toluene) is another route. Key steps include pH control during workup and purification via column chromatography or recrystallization, as detailed in multi-step syntheses of analogous pyrrolidine derivatives .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Waste disposal should follow institutional guidelines for organic amines, as emphasized in safety protocols for structurally similar pyrrolidines .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the cyclization step of this compound synthesis?

Systematic optimization involves:

- Catalyst screening : Test transition metals (e.g., Pd, Ni) versus Brønsted acids (e.g., p-toluenesulfonic acid) to identify rate-enhancing conditions.

- Solvent polarity : Evaluate aprotic solvents (e.g., DCM, THF) versus polar protic solvents (e.g., ethanol) to stabilize transition states.

- Temperature gradients : Perform reactions at 50–120°C to assess thermal effects on ring closure efficiency. Evidence from analogous syntheses suggests that extended reaction times (24–48 hours) and inert atmospheres improve yields .

Q. How can spectroscopic data resolve stereochemical ambiguities in this compound derivatives?

Advanced NMR techniques (e.g., 2D NOESY) can identify spatial proximity of substituents to determine relative stereochemistry. X-ray crystallography provides absolute configuration, as demonstrated in the structural analysis of (2S,3R,4R,5R)-pyrrolidine derivatives . Computational methods (DFT calculations) can predict NMR chemical shifts and compare them with experimental data to validate stereoisomers .

Q. What strategies are used to study the biological activity of this compound?

- Structure-activity relationship (SAR) studies : Modify the p-tolyl group or dimethyl substituents and test activity in vitro (e.g., enzyme inhibition assays).

- Molecular docking : Use crystal structures of target proteins (e.g., receptors from ) to predict binding modes.

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models. Similar approaches have been applied to indole-pyrrolidine hybrids with demonstrated bioactivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction conditions for pyrrolidine syntheses?

Discrepancies in temperature, solvent, or catalyst choices across studies may arise from differences in precursor stability or scaling effects. For example, reports dichloromethane as a solvent for NaOH-mediated reactions, while other methods use ethanol. Researchers should:

- Replicate conditions with controlled variables (e.g., moisture levels, reagent purity).

- Perform design-of-experiment (DoE) analyses to identify critical parameters. Cross-referencing synthetic protocols from peer-reviewed journals and databases (e.g., NIST Chemistry WebBook) ensures reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cyclization Reactions

| Parameter | Range Tested | Optimal Condition | Reference |

|---|---|---|---|

| Catalyst | Pd/C, HCl, PTSA | PTSA (10 mol%) | |

| Temperature | 50–120°C | 80°C | |

| Reaction Time | 12–48 hours | 24 hours | |

| Solvent | DCM, EtOH, Toluene | Toluene |

Q. Table 2. Spectroscopic Data for Stereochemical Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.